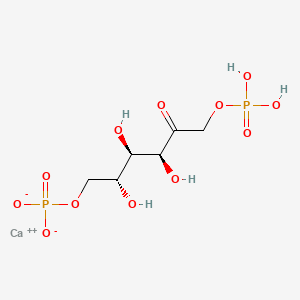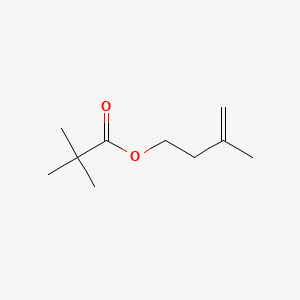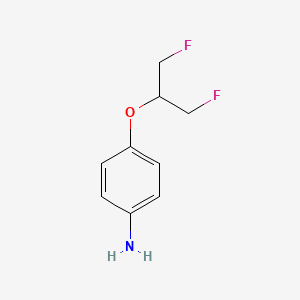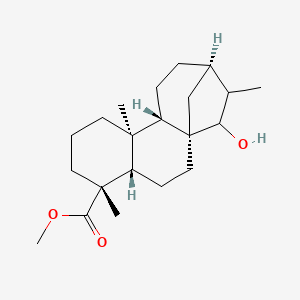![molecular formula C21H28N2O2 B561308 methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate CAS No. 19634-20-9](/img/structure/B561308.png)
methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate is an alkaloid compound that is primarily isolated from the plant species Strychnos eburinea. This compound belongs to the class of indole alkaloids and has been studied for its various pharmacological properties. This compound has garnered interest due to its potential therapeutic applications and its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of eburine involves several steps, starting from simple precursors. One common synthetic route includes the use of tryptamine and secologanin as starting materials. The reaction proceeds through a series of steps including Pictet-Spengler cyclization, reduction, and oxidation reactions. The reaction conditions typically involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate each step.
Industrial Production Methods: Industrial production of eburine is often achieved through extraction from natural sources, particularly from the bark and leaves of Strychnos eburinea. The extraction process involves solvent extraction, followed by purification using techniques such as chromatography. Advances in biotechnological methods have also explored the use of microbial fermentation to produce eburine in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions: methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of eburine can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of electrophiles and appropriate solvents.
Major Products: The major products formed from these reactions include various derivatives of eburine, such as oxo-eburine, dihydro-eburine, and substituted eburine compounds.
Wissenschaftliche Forschungsanwendungen
methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[106101,902,7
Chemistry: methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate serves as a precursor for the synthesis of other complex alkaloids and as a model compound for studying indole chemistry.
Biology: this compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: this compound exhibits pharmacological activities such as anti-inflammatory, analgesic, and antitumor properties. It is being investigated for its potential use in treating various diseases.
Industry: this compound and its derivatives are explored for their use in the development of new pharmaceuticals and as bioactive agents in agricultural applications.
Wirkmechanismus
The mechanism of action of eburine involves its interaction with specific molecular targets and pathways. methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate is known to interact with neurotransmitter receptors, particularly those involved in the modulation of pain and inflammation. It also affects cellular signaling pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that eburine may modulate the activity of enzymes and receptors involved in inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
- Strychnine
- Brucine
- Ajmaline
- Reserpine
- Yohimbine
methyl (1R,9R,10R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene-10-carboxylate’s unique chemical structure and pharmacological properties make it a compound of significant interest in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
19634-20-9 |
|---|---|
Molekularformel |
C21H28N2O2 |
Molekulargewicht |
340.467 |
InChI |
InChI=1S/C21H28N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,14,17,19,22H,3,6,9-13H2,1-2H3/t14-,17-,19-,20-,21-/m1/s1 |
InChI-Schlüssel |
VUFNOOBEISQPAU-NQKWYQNWSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C(C(C2)C(=O)OC)NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B561232.png)
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)



![7-Azatricyclo[4.3.0.02,5]nonane(9CI)](/img/structure/B561239.png)



